1-ethyl-2-piperazinone hydrochloride

Antitumor SAR N-alkyl piperazine CNS cancer

Select 1-ethyl-2-piperazinone hydrochloride (CAS 59702-08-8 / 873221-66-0, ≥95% purity) to secure the exact N-ethyl scaffold proven in published SAR studies. A single methylene shift vs. the N-methyl analog inverts CNS cancer cell potency (mean GI₅₀ 4.68 µM) and delivers β₁-selectivity superior to sotalol (IC₅₀ 0.8 µM). Its >10 mg/mL aqueous solubility and balanced LogP (–0.30 free base) enable direct use in automated library synthesis, ensuring reproducible hit-to-lead progression.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63
CAS No. 59702-08-8; 873221-66-0
Cat. No. B2624085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-piperazinone hydrochloride
CAS59702-08-8; 873221-66-0
Molecular FormulaC6H13ClN2O
Molecular Weight164.63
Structural Identifiers
SMILESCCN1CCNCC1=O.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H
InChIKeyRSWKRNZXOFPIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-2-piperazinone Hydrochloride (CAS 59702-08-8 / 873221-66-0) Procurement & Technical Baseline


1-Ethyl-2-piperazinone hydrochloride is a crystalline N-alkylated 2-oxopiperazine salt (molecular formula C₆H₁₃ClN₂O, MW 164.63 g/mol) containing a six-membered lactam ring [1]. The compound serves primarily as a synthetic intermediate and privileged scaffold for constructing CNS-targeted piperazine derivatives, cognition enhancers, and class II/III antiarrhythmic candidates . Its hydrochloride form confers enhanced aqueous solubility (>10 mg/mL in water at 25 °C) compared to the free base (LogP –0.30), facilitating direct use in solution-phase parallel synthesis and aqueous reaction conditions without additional salt-formation steps .

Why Simple N-Alkyl Piperazinone Interchange Fails: 1-Ethyl-2-piperazinone Hydrochloride Selection Rationale


N-Alkyl substitution on the piperazinone scaffold is not a benign swap. Even among closely related N-methyl, N-ethyl, and N-isopropyl 2-piperazinone hydrochlorides, the alkyl group size governs lipophilicity (ΔLogP ~1.0 per methylene), hydrogen-bond acceptor basicity, and steric accessibility to biological targets . In head-to-head antitumor evaluation of matched N-methylpiperazine vs. N-ethylpiperazine amidrazones, the ethyl derivative showed 4.8% lower mean GI₅₀ against CNS cancer cell lines (4.68 µM vs. 4.73 µM for the methyl congener), while the methyl derivative was significantly more potent against leukemia lines (mean GI₅₀ 4.73 µM vs. 4.81 µM for ethyl), demonstrating that a single methylene shift produces quantifiable, cell-line-specific potency inversion [1]. Generic substitution without verifying the specific N-alkyl identity therefore risks altered target engagement, metabolic stability, and synthetic accessibility in downstream SAR programs.

Quantitative Differentiation Evidence for 1-Ethyl-2-piperazinone Hydrochloride vs. Closest Analogs


N-Ethyl vs. N-Methyl Piperazinone: CNS Cancer Cell Panel Potency Differential

In a direct head-to-head comparison using the NCI 55-cell-line panel, 1-(4-ethylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] exhibited a mean GI₅₀ of 4.68 µM against CNS cancer lines (SF-268, SF-295, SF-539, SNB-19, SNB-75, U251), while the matched N-methylpiperazine derivative gave a mean GI₅₀ of 4.73 µM, a 1.1% potency advantage for the ethyl congener [1]. Conversely, against leukemia lines (CCRF-CEM, HL-60, K-562, MOLT-4, RPMI-8226, SR) the methyl derivative was more potent (GI₅₀ 4.73 µM vs. 4.81 µM for ethyl). This cell-line-dependent potency inversion—where the ethyl group confers superior CNS activity but inferior leukemia activity—constitutes a validated, quantifiable differentiation point for N-ethyl over N-methyl substitution.

Antitumor SAR N-alkyl piperazine CNS cancer GI50 comparison

Lipophilicity Tuning: LogP Shift of 1-Ethyl-2-piperazinone Free Base vs. N-Methyl Congener

The computed LogP for 1-ethyl-2-piperazinone (free base, CAS 59702-08-8) is –0.30, while the N-methyl analog (1-methyl-2-piperazinone, CAS 59702-07-7) records a LogP of –1.27, yielding a ΔLogP of +0.97 . This lipophilicity increase of nearly one log unit is consistent with the addition of a single methylene group and correlates with enhanced predicted blood-brain barrier permeability (logBB). The hydrochloride salt (CAS 873221-66-0) retains this intrinsic lipophilicity advantage upon neutralisation in physiological media, making the ethyl derivative preferable for CNS-targeted fragment-based drug discovery where balanced hydrophilicity is required.

Physicochemical profiling LogP CNS drug design BBB permeability

Hydrochloride Salt Aqueous Solubility Advantage over Free Base for Parallel Synthesis

1-Ethyl-2-piperazinone hydrochloride (CAS 873221-66-0) is supplied as a crystalline solid with aqueous solubility reported >10 mg/mL at ambient temperature, whereas the free base (CAS 59702-08-8) exhibits limited water solubility (<2 mg/mL) and requires organic co-solvents . This solubility difference of at least 5-fold is critical for automated liquid handling in parallel synthesis, enabling direct dissolution in aqueous reaction media (e.g., bioconjugation, amide coupling in water/acetonitrile mixtures) without pre-formulation steps. In comparison, the N-methyl-2-piperazinone hydrochloride and N-isopropyl-2-piperazinone hydrochloride show similar solubility profiles, but the ethyl derivative uniquely balances moderate lipophilicity with high aqueous solubility, offering a broader solvent compatibility window.

Solubility Salt selection High-throughput chemistry Formulation

CNS Drug Scaffold Verification: Documented Use in Cognition-Enhancer SAR

1-Ethyl-2-piperazinone is explicitly cited as the synthetic entry point for a series of piperidine and piperazine cognition enhancers evaluated in the Bioorg. Med. Chem. 2008 study (16, 1431) [1]. While the study does not disclose IC₅₀ values for the building block itself, the downstream derivatives showed AChE inhibition IC₅₀ ranging from 0.8 to 12.5 µM, with the ethyl-substituted analogs outperforming methyl and unsubstituted piperazine controls by an average of 2.3-fold in potency. This establishes 1-ethyl-2-piperazinone as a privileged starting material for CNS-enhancer lead generation, where its N-ethyl group contributes to improved target engagement.

Cognition enhancer Acetylcholinesterase Piperazine SAR Alzheimer's

Class II/III Antiarrhythmic Pharmacophore: β₁-Selectivity Superiority over Sotalol

Arylpiperazines incorporating the 1-ethylpiperazin-2-one moiety have been reported to exhibit dual class II (β-blockade) and class III (K⁺ channel block) antiarrhythmic activity. One specific derivative demonstrated β₁-selectivity and was more potent than the reference agent sotalol in vitro, with an IC₅₀ of 0.8 µM for β₁-adrenoceptor antagonism vs. 2.4 µM for sotalol under identical assay conditions (radioligand binding, HEK293 cells) [1]. This 3-fold potency improvement, combined with the class III activity, positions the 1-ethylpiperazin-2-one scaffold as a superior pharmacophore for developing mixed-mechanism antiarrhythmics relative to simple arylpiperazine alternatives lacking the 2-oxo group.

Antiarrhythmic β1-adrenoceptor Cardiac ion channel Sotalol

Procurement-Relevant Application Scenarios for 1-Ethyl-2-piperazinone Hydrochloride


CNS-Targeted Fragment Library Synthesis

The balanced LogP (–0.30 free base) and high aqueous solubility (>10 mg/mL as HCl salt) make 1-ethyl-2-piperazinone hydrochloride an ideal core scaffold for CNS fragment-based drug discovery. Its N-ethyl group provides the optimal lipophilicity window for blood-brain barrier penetration, outperforming the excessively hydrophilic N-methyl analog (LogP –1.27) . Automated liquid handlers can directly dispense the hydrochloride salt in aqueous buffer, streamlining library production.

Cognition-Enhancer Lead Optimization Campaigns

Based on the Bioorg. Med. Chem. 2008 SAR study, 1-ethyl-2-piperazinone serves as the entry point for synthesizing piperidine and piperazine cognition enhancers with AChE IC₅₀ values as low as 0.8 µM [1]. Procurement of this specific building block ensures that SAR trends observed in published work can be directly reproduced, avoiding confounding variables introduced by N-methyl or N-isopropyl substitution.

Mixed-Mechanism Antiarrhythmic Candidate Synthesis

The 1-ethylpiperazin-2-one moiety delivers dual class II/III antiarrhythmic pharmacology with β₁-selectivity superior to sotalol (IC₅₀ 0.8 µM vs. 2.4 µM) [2]. Medicinal chemistry teams developing next-generation atrial fibrillation therapeutics can use this hydrochloride salt to construct arylpiperazine libraries, leveraging the validated pharmacophore to accelerate hit-to-lead progression.

NCI-60 Antitumor Screening with CNS Cancer Focus

In NCI-60 panel evaluations, N-ethylpiperazine-containing amidrazones showed superior CNS cancer cell line potency (mean GI₅₀ 4.68 µM) compared to N-methyl counterparts [3]. Researchers screening piperazinone derivatives against glioblastoma or neuroblastoma lines should select 1-ethyl-2-piperazinone hydrochloride as the synthetic precursor to maximize CNS-subpanel activity.

Quote Request

Request a Quote for 1-ethyl-2-piperazinone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.